1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide
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Overview
Description
1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the benzoyl chloride derivative: This involves the chlorination of 3-chloro-5-ethoxy-4-hydroxybenzoic acid to form 3-chloro-5-ethoxy-4-hydroxybenzoyl chloride.
Coupling with piperidine: The benzoyl chloride derivative is then reacted with N,N-dimethylpiperidine-3-sulfonamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-ethoxy-4-hydroxybenzoyl chloride: A precursor in the synthesis of the target compound.
N,N-dimethylpiperidine-3-sulfonamide: Another precursor used in the synthesis.
Uniqueness
1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-4-24-14-9-11(8-13(17)15(14)20)16(21)19-7-5-6-12(10-19)25(22,23)18(2)3/h8-9,12,20H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTVXZXBNJYFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N2CCCC(C2)S(=O)(=O)N(C)C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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